tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCLLOZSXYTLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 3-Bromo-1H-indazole
The key precursor, 3-bromo-1H-indazole, can be prepared by electrophilic bromination of 1H-indazole or through substitution reactions on suitably functionalized intermediates. However, direct bromination often requires controlled conditions to achieve regioselectivity at the 3-position.
Note: While direct literature on the exact synthesis of 3-bromo-1H-indazole is limited in the provided sources, analogous halogenation methods are well-documented for related indazole derivatives.
Protection of Indazole Nitrogen with tert-Butyl Carbamate (Boc) Group
A representative method for preparing this compound involves Boc protection of the nitrogen atom on the 3-bromo-indazole core. This step is crucial for stabilizing the compound and enabling further functionalization.
- Dissolve 3-bromo-1H-indazole in an anhydrous organic solvent such as dichloromethane.
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.
- Cool the solution to approximately 0°C (273 K).
- Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the mixture.
- Allow the reaction to warm to room temperature and stir for approximately 15 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using silica gel with an eluent system of 20–30% ethyl acetate in hexane.
- The purified product typically crystallizes over 2 days to give this compound as transparent crystals.
This method yields the Boc-protected compound with moderate to good yield (around 60-70%) and melting point near 389 K, consistent with literature reports for similar indazole derivatives.
Comparative Preparation of Related Compounds
While direct preparation data for this compound is somewhat limited, analogous iodinated compounds such as tert-butyl 3-iodo-1H-indazole-1-carboxylate have been synthesized and characterized using similar strategies:
- Halogenation of 1H-indazole with iodine in the presence of potassium hydroxide in DMF at room temperature for 4 hours.
- Workup involving sodium sulfite quenching, ether extraction, and drying.
- Subsequent Boc protection using Boc anhydride in dichloromethane.
This analogous iodination and protection method supports the feasibility of bromination followed by Boc protection for the bromo derivative.
Data Table: Summary of Preparation Conditions
Research Findings and Notes
- The Boc protection step is typically done at low temperatures initially to control reaction rate and avoid side reactions.
- The use of DMAP as a catalyst enhances the efficiency of Boc protection.
- TLC monitoring is essential to track reaction progress and optimize reaction time.
- The final product crystallizes well, facilitating purification and characterization.
- The method is adaptable to other halogenated indazole derivatives, as demonstrated by iodinated analogs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tert-Butyl 3-amino-1H-indazole-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the indazole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of 3-substituted indazole derivatives.
Reduction: Formation of tert-Butyl 3-amino-1H-indazole-1-carboxylate.
Oxidation: Formation of oxidized indazole derivatives.
Scientific Research Applications
Synthesis Applications
1. Medicinal Chemistry:
tert-Butyl 3-bromo-1H-indazole-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. It is often utilized in the development of indazole derivatives that exhibit pharmacological activities, including anti-inflammatory and anticancer properties.
Case Study: Synthesis of Indazole Derivatives
A study demonstrated the successful use of this compound in synthesizing novel indazole derivatives via Suzuki cross-coupling reactions. The reaction conditions were optimized to achieve high yields, indicating its potential as a building block for complex drug molecules .
2. Cross-Coupling Reactions:
The compound is frequently employed in cross-coupling reactions, such as the Suzuki reaction, which allows for the formation of carbon-carbon bonds essential for constructing diverse chemical libraries. This method enhances the efficiency of synthesizing indazole-based compounds that may have therapeutic applications.
| Reaction Type | Substrates Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | tert-butyl 3-bromo-1H-indazole | 74% | |
| C-N Bond Formation | Various amines | Variable |
Biological Applications
1. Anticancer Research:
Research has indicated that derivatives of indazoles, including those synthesized from this compound, possess significant anticancer activity. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Activity
In vitro studies have shown that certain indazole derivatives synthesized from this compound exhibit potent anticancer effects against various cancer cell lines, including breast and colon cancers. The mechanism involves the inhibition of specific signaling pathways associated with cell growth and survival .
2. Neuroprotective Effects:
Some research suggests that indazole derivatives may also have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. The bromine atom and tert-butyl ester group contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents: Bromine and iodine enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki or Sonogashira). Iodo derivatives exhibit higher molecular weights and reactivity compared to bromo analogs .
- Cyano derivatives (e.g., tert-Butyl 3-cyano-1H-indazole-1-carboxylate) are smaller and more polar, often used in kinase inhibitor scaffolds .
Physicochemical Properties
- The cyano analog has improved solubility in polar aprotic solvents due to its smaller size and polarity .
- Thermal Stability: Boc-protected indazoles generally decompose above 200°C. Amino-substituted variants (e.g., tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate) exhibit lower melting points (~424°C predicted) compared to halogenated analogs .
Data Tables
Table 1: Structural Similarity Scores of Key Analogs (Based on )
| Compound Name | Similarity Score |
|---|---|
| tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate | 0.84 |
| tert-Butyl 5-bromo-1H-indole-1-carboxylate | 0.89 |
| tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | 0.82 |
Biological Activity
tert-Butyl 3-bromo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position and a tert-butyl ester group, contributing to its unique pharmacological properties. Recent studies have explored its potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.
Structure and Synthesis
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 297.15 g/mol. The compound can be synthesized through several methods, typically involving the bromination of indazole derivatives followed by esterification with tert-butyl alcohol.
Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Indazole derivative | Halogenation conditions |
| 2 | Esterification | tert-Butanol, acid catalyst | Reflux |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The indazole ring system allows binding to various enzymes and receptors, modulating their activity. The presence of the bromine atom and the tert-butyl ester enhances the compound’s binding affinity and selectivity, making it a valuable scaffold for drug development.
Anti-inflammatory Properties
Research indicates that indazole derivatives exhibit significant anti-inflammatory effects. This compound has been shown to inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
Anticancer Activity
Indazole compounds have been investigated for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific oncogenic pathways.
Antimicrobial Effects
The compound demonstrates antimicrobial activity against various bacterial and fungal strains. Its effectiveness in inhibiting microbial growth positions it as a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anti-inflammatory Study : A study reported that this compound reduced TNF-alpha-induced inflammation in vitro, showing IC values comparable to established anti-inflammatory drugs.
- Anticancer Research : In a preclinical model, this compound exhibited significant tumor reduction in xenograft models, demonstrating potential as an anticancer agent .
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-bromo-1H-indazole-1-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via sequential protection, bromination, and carboxylation. A key step involves introducing the tert-butyl group using tert-butyl alcohol and an activated carboxylic acid derivative (e.g., acid chloride) under basic conditions (triethylamine) . Bromination at the 3-position of indazole often employs electrophilic reagents like NBS (N-bromosuccinimide) in DMF or DCM. Yield optimization requires strict control of temperature (0–5°C for bromination) and anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product ≥95% purity .
Q. How is the molecular structure of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is confirmed by analyzing bond lengths, angles, and torsion angles. For example, the C–Br bond length (~1.89 Å) and the planarity of the indazole ring (deviation <0.02 Å) are key metrics. Software suites like SHELXL refine the structure, achieving R-factors <0.05 with high data-to-parameter ratios (~19:1) . Disordered tert-butyl groups may require constraints during refinement .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Tightly sealed containers in a cool (2–8°C), dark, and ventilated environment to prevent degradation .
- Handling : Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks .
- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods for reactions involving volatile solvents .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of indazole derivatives be addressed?
Q. What methodologies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?
Discrepancies often stem from dynamic effects (e.g., rotational freedom of the tert-butyl group in solution vs. solid state). Techniques to reconcile data include:
- VT-NMR (Variable Temperature NMR) to probe conformational changes.
- Hirshfeld surface analysis to assess intermolecular interactions affecting crystal packing .
- DFT calculations to model solution-phase behavior and compare with experimental NMR shifts .
Q. How can Suzuki-Miyaura cross-coupling be optimized using this compound as a substrate?
Key parameters:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
- Base : K₂CO₃ or Cs₂CO₃ in a 2:1 dioxane/water mixture.
- Temperature : 80–100°C under argon. Monitoring reaction progress via TLC and LC-MS ensures minimal debromination. Post-coupling, tert-butyl deprotection (TFA/DCM) yields free indazole derivatives for pharmaceutical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
